4-Amino-1H-indole-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-amino-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5,12H,11H2 |
InChI Key |
MERPNDUYSAEYLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C#N)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 1h Indole 3 Carbonitrile and Its Chemical Derivatives
Classical Approaches to the Indole (B1671886) Core Bearing Amino and Carbonitrile Functionalities
Traditional methods for indole synthesis have been adapted to produce the 4-amino-1H-indole scaffold, often requiring careful selection of starting materials and reaction conditions to control regiochemistry.
Fischer Indole Synthesis and its Variants Applied to 4-Amino-1H-indole Scaffold
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used and versatile method for constructing the indole ring. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comalfa-chemistry.com
To synthesize a 4-amino-1H-indole, the corresponding (3-aminophenyl)hydrazine would be the required starting material. The reaction of this hydrazine (B178648) with a carbonyl compound containing a cyano group, such as an α-ketonitrile like pyruvonitrile (B1329346) (acetyl cyanide), under acidic conditions would theoretically lead to the desired indole. The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement followed by the loss of ammonia (B1221849) yields the aromatic indole ring. wikipedia.orgbyjus.com
A critical consideration when using a meta-substituted phenylhydrazine, such as (3-aminophenyl)hydrazine, is the regioselectivity of the cyclization. The cyclization can occur at either of the two ortho positions relative to the hydrazine group, potentially leading to a mixture of 4-amino and 6-aminoindole (B160974) isomers. The electronic nature of the substituent on the phenyl ring influences the direction of cyclization.
| Reactant 1 | Reactant 2 | Catalyst | Key Features |
| (3-Aminophenyl)hydrazine | α-Ketonitrile (e.g., Pyruvonitrile) | Brønsted or Lewis Acid (e.g., HCl, ZnCl₂) | One-pot synthesis is possible without isolating the hydrazone intermediate. byjus.com |
| Can produce a mixture of 4-amino and 6-amino isomers. | |||
| The choice of acid catalyst and reaction conditions is crucial for yield and selectivity. wikipedia.orgmdpi.com |
This table outlines the general reactants for the Fischer Indole Synthesis to obtain a 4-aminoindole (B1269813) with a 3-carbonitrile substituent.
Thorpe-Ziegler Cyclization Strategies for Indole-3-carbonitrile Formation
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, catalyzed by a strong base, to form a cyclic β-enaminonitrile. wikipedia.orgchem-station.com Subsequent hydrolysis of the enamine can yield a cyclic ketone. wikipedia.org This methodology can be conceptually applied to the synthesis of the indole-3-carbonitrile core.
The strategy would involve a starting material such as 2-(cyanomethylamino)benzonitrile. In the presence of a strong base like sodium hydride or an alkoxide, the benzylic carbon of the cyanomethyl group would be deprotonated. The resulting carbanion would then attack the nitrile group on the benzene (B151609) ring in an intramolecular fashion. This cyclization would form a five-membered ring, which, after tautomerization, would yield the 1-amino-1H-indole-3-carbonitrile. Further chemical manipulation would be required to obtain the target 4-amino-1H-indole-3-carbonitrile. While this approach is plausible, its practical application for this specific scaffold is not as commonly documented as other methods. The reaction is conceptually related to the Dieckmann condensation. wikipedia.org
Gewald Reaction and Related Thiophene (B33073) Annulation for 2-Amino-Indole-3-carbonitrile Systems
The Gewald reaction is a well-known multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes, involving a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. It is important to note that the Gewald reaction itself produces thiophenes, not indoles. However, the principles of condensation followed by cyclization involving a nitrile group are seen in syntheses that do lead to indole systems.
The synthesis of 2-amino-1H-indole-3-carbonitrile, a closely related structure, can be achieved through other pathways. One notable method involves the cyclization of (2-aminophenyl)acetonitrile derivatives. For instance, the reaction of 2-aminobenzyl cyanide with an appropriate reagent can lead to the formation of the desired 2-amino-indole-3-carbonitrile skeleton. While not a direct application of the Gewald reaction, these syntheses share the common theme of building a heterocyclic ring adjacent to a benzene ring, incorporating both an amino and a carbonitrile group.
Multi-Step Cyclization and Annulation Reactions for the Indole Ring System
Specific, multi-step sequences have been developed to provide controlled access to the 4-aminoindole scaffold. These methods offer better regioselectivity compared to classical one-pot approaches like the Fischer synthesis.
One documented method involves a three-step process starting from 2-methyl-3-nitroaniline (B147196). google.com This pathway provides a reliable route to 4-aminoindole, which can then be further functionalized at the 3-position to introduce the carbonitrile group.
The key steps are:
Amide Protection: The amino group of 2-methyl-3-nitroaniline is protected, for example, by acetylation with acetic anhydride (B1165640).
Cyclization: The resulting N-(2-methyl-3-nitrophenyl)acetamide undergoes a condensation reaction with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form the five-membered ring, yielding 4-nitroindoline (B1317209).
Reduction: The nitro group of 4-nitroindoline is reduced to an amine, typically using a reducing agent like iron powder in the presence of acid, which also facilitates the aromatization to the final 4-aminoindole product.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 2-Methyl-3-nitroaniline | Acetic anhydride | N-(2-methyl-3-nitrophenyl)acetamide |
| 2 | N-(2-methyl-3-nitrophenyl)acetamide | DMF-DMA, Pyrrolidine, DMF | 4-Nitroindoline |
| 3 | 4-Nitroindoline | Iron powder, HCl | 4-Aminoindole |
This table summarizes a multi-step synthesis of 4-aminoindole as described in patent CN103420895A. google.com
Another powerful strategy is the tandem reaction of 2-alkynylanilines. rsc.org This approach allows for the divergent synthesis of various 4-aminoindoles. The process generally involves the cyclization of a suitably substituted 2-alkynylaniline, often catalyzed by a metal salt, to construct the indole core. The substituents on the alkyne and the aniline (B41778) can be varied to produce a library of substituted indoles.
Sustainable and Efficient Multi-Component Reaction Approaches
Modern synthetic chemistry emphasizes the development of sustainable and efficient reactions, such as one-pot, multi-component reactions (MCRs), which reduce waste and simplify procedures.
One-Pot Condensation Reactions Involving Malononitrile (B47326) and Indole Carbaldehydes
This approach focuses on the functionalization of a pre-existing indole scaffold rather than the de novo synthesis of the indole ring. Specifically, it is used to synthesize derivatives of this compound. The Knoevenagel condensation is a key reaction in this context. wikipedia.org
The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile, typically catalyzed by a weak base. nih.gov To synthesize a derivative of this compound, one would start with 4-amino-1H-indole-3-carbaldehyde. The reaction of this aldehyde with malononitrile would proceed via a nucleophilic addition of the deprotonated malononitrile to the aldehyde's carbonyl group, followed by dehydration to yield the final product, 2-((4-amino-1H-indol-3-yl)methylene)malononitrile. This reaction creates a new carbon-carbon double bond and extends the conjugation of the system. These types of reactions are often rapid and can be performed under mild conditions. nih.gov
| Indole Precursor | Active Methylene Compound | Catalyst | Product |
| 4-Amino-1H-indole-3-carbaldehyde | Malononitrile | Basic catalyst (e.g., Piperidine, Pyrrolidine) | 2-((4-Amino-1H-indol-3-yl)methylene)malononitrile |
This table illustrates the Knoevenagel condensation for the synthesis of a derivative of 4-amino-1H-indole.
Targeted Functionalization and Derivatization Strategies for the this compound Scaffold
The this compound core offers multiple reactive sites—the amino group, the carbonitrile group, and the indole ring itself—making it a versatile platform for generating a diverse library of derivatives.
Modification at the Amino Group: Acylation, Alkylation, and Reduction Reactions
The amino group at the C4 position is a key handle for derivatization.
Acylation: The amino group can be readily acylated. To achieve chemoselective acylation at the amino group in the presence of other reactive functionalities, protective group strategies are often employed. beilstein-journals.org For instance, in acidic media, the amino group can be protonated, which prevents it from undergoing acylation, allowing for selective modification of other parts of the molecule. beilstein-journals.org Conversely, converting the amine to an amide using reagents like acetic anhydride can protect it and modulate its electronic properties, making it a less activating ortho-, para-director for subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com
Alkylation: N-alkylation of the amino group can be achieved, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Methodologies for selective mono-N-alkylation have been developed for related aminobenzonitriles. researchgate.net
Reduction Reactions: While the provided information primarily focuses on the reduction of nitro groups to form amino groups, the principles can be relevant for understanding the reactivity of the amino group itself. masterorganicchemistry.combeilstein-journals.org The amino group is generally stable under many reducing conditions used for other functional groups.
Transformations Involving the Carbonitrile Group: Nucleophilic Additions and Hydrolysis
The carbonitrile (cyano) group is a valuable functional group that can undergo a variety of transformations.
Nucleophilic Additions: The strongly polarized carbon-nitrogen triple bond of the nitrile group makes the carbon atom electrophilic and susceptible to nucleophilic attack. pressbooks.pubnih.gov This reaction is analogous to the nucleophilic addition to a carbonyl group. pressbooks.pub Nucleophiles add to the carbon atom to form an sp2-hybridized imine anion. pressbooks.pub This reactivity allows for the introduction of a wide range of substituents at this position.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. libretexts.orgbyjus.com
Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.orgbyjus.com The reaction proceeds through an amide intermediate. byjus.com
Alkaline Hydrolysis: Refluxing the nitrile with an alkali, like sodium hydroxide (B78521) solution, yields the salt of the carboxylic acid and ammonia gas. libretexts.orgbyjus.com
This transformation is a fundamental reaction of nitriles and provides a route to convert the cyano group of this compound into a carboxylic acid or amide, further expanding its synthetic utility.
Regioselective Substitutions and Functionalization of the Indole Ring System
The indole ring itself is amenable to various substitution and functionalization reactions. The directing effects of the existing amino and carbonitrile groups play a crucial role in determining the regioselectivity of these reactions.
The indole nucleus is electron-rich and prone to electrophilic substitution. The amino group at C4 is a strong activating group and an ortho-, para-director, while the carbonitrile group at C3 is a deactivating group. The interplay of these electronic effects will govern the position of further substitution on the benzene portion of the indole ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Stille, and Heck reactions, are powerful tools for introducing substituents at specific positions of the indole ring. nih.gov For instance, iodination of the indole at the C3 position allows for subsequent cross-coupling reactions to introduce a variety of substituents. nih.gov While this is demonstrated for 2-cyanoindoles, similar strategies could be adapted for the 4-amino-3-carbonitrile scaffold.
Furthermore, directed C-H functionalization has emerged as a powerful strategy for regioselective substitution on the indole ring. By installing a directing group, it is possible to achieve functionalization at positions that are otherwise difficult to access. nih.gov For example, directing groups at the C3 position can facilitate C2 or C4 functionalization. nih.gov
Construction of Complex Fused Heterocyclic Systems Utilizing this compound as a Versatile Building Block
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbonitrile group in a specific arrangement, makes it an excellent precursor for the synthesis of fused heterocyclic systems.
Pyranoindole and Pyranopyrazole Annulation
The synthesis of pyran-annulated systems is of significant interest due to the prevalence of the pyran motif in biologically active compounds. scispace.com
Pyranoindole Synthesis: The reaction of indole derivatives with appropriate reagents can lead to the formation of pyrano[2,3-b]indole or pyrano[3,2-b]indole skeletons. While a direct example using this compound is not provided, the general principle involves the reaction of a suitably functionalized indole with a precursor that can form the pyran ring.
Pyranopyrazole Annulation: The synthesis of pyranopyrazoles often involves the condensation of a pyrazole (B372694) derivative with a β-dicarbonyl compound or its equivalent. researchgate.net For example, 1H-pyrano[2,3-c]pyrazol-4-ones can be synthesized by the Claisen condensation of 4-acetyl-5-hydroxypyrazoles with esters. researchgate.net Analogously, this compound could potentially react with suitable 1,3-dielectrophiles to construct fused pyranopyrazole-like structures, where the indole nitrogen and the amino group act as nucleophiles.
The reaction of 3-amino-1H-pyrazole-4-carbonitriles with enaminones or enaminonitriles has been shown to produce pyrazolo[1,5-a]pyrimidines regioselectively. mdpi.com This type of annulation reaction, where an amino-nitrile heterocycle serves as the building block, provides a strong precedent for the potential of this compound to participate in similar transformations to build complex, fused heterocyclic systems. The reaction of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles with enaminonitrile under microwave irradiation leads to 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives in good yields. mdpi.com
Thienoindole and Thienopyridine Scaffold Generation
The generation of thiophene rings fused to the indole core, creating thienoindoles, often utilizes the inherent reactivity of the o-aminonitrile functionality present in this compound. A primary method for this transformation is the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. nih.govrsc.org
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov In the context of this compound, the indole moiety itself can be considered the "activated" component. The reaction would proceed by leveraging the o-aminonitrile group. A common variation involves reacting an o-aminonitrile with a sulfur source and an α-haloketone or a compound with an active methylene group.
For instance, the reaction of this compound with elemental sulfur and an α-methylene ketone (like cyclohexanone (B45756) or acetone) in the presence of a base such as morpholine (B109124) or triethylamine (B128534) would lead to the formation of a 2-aminothiophene ring fused to the indole at the 4- and 5-positions, yielding a thieno[3,2-e]indole derivative. The reaction mechanism initiates with the Knoevenagel condensation of the ketone and the nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the aromatic thiophene ring. nih.gov
The synthesis of thienopyridines follows a similar logic, where the pyridine (B92270) ring is constructed onto the thiophene. Starting from a 2-aminothiophene derivative synthesized via the Gewald reaction, further annulation can be achieved. For example, a 2-aminothieno[3,2-e]indole-3-carbonitrile can be further cyclized with appropriate reagents to form a fused pyridine ring, resulting in a thieno[2,3-b]pyridine (B153569) fused to the indole system. Two main syntheses for 3-substituted-4-amino-[3,2-c]-thienopyridines have been developed, one utilizing a Friedel-Crafts reaction and the other an intramolecular reductive cyclization. mdpi.com
Below is a table summarizing typical conditions for Gewald-type reactions leading to thiophene-fused systems.
| Reagents | Catalyst/Base | Solvent | Temperature | Product Type |
| Ketone, α-Cyanoester, Sulfur | L-proline (10 mol%) | DMF | 60 °C | 2-Aminothiophene |
| Ketone, Malononitrile, Sulfur | Morpholine | Ethanol | 50 °C | 2-Aminothiophene |
| α-Haloketone, Sulfur | Triethylamine | DMF | Room Temp. | 2-Aminothiophene |
Quinoline (B57606) and Pyridoindole Ring System Formation
The synthesis of quinoline and pyridoindole ring systems from this compound capitalizes on the o-aminonitrile moiety, which is a key precursor for Friedländer annulation and related cyclization reactions. wikipedia.orgorganic-chemistry.org The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. wikipedia.org
Critically, the reaction can also be effectively applied to 2-aminoaryl nitriles. In this variation, the nitrile group participates in the cyclization. When this compound is reacted with a ketone (e.g., cyclohexanone) in the presence of a Lewis acid catalyst like zinc chloride or an acid like p-toluenesulfonic acid, an intramolecular cyclocondensation occurs. researchgate.net The reaction proceeds via initial formation of an enamine or imine, followed by a cyclization step where the nucleophilic carbon attacks the nitrile group, and subsequent tautomerization to yield the aromatic quinoline ring fused to the indole core. This would specifically produce derivatives of indolo[4,5-b]quinoline-10-carbonitrile.
This approach is highly versatile, allowing for the generation of a diverse range of substituted quinolines by varying the ketonic reaction partner. nih.gov
| Ketone Component | Catalyst | Solvent | Temperature | Product |
| Cyclohexanone | ZnCl₂ | DMF | Reflux | 1,2,3,4-Tetrahydroindolo[4,5-b]quinoline derivative |
| Acetophenone | p-TsOH | Toluene | Reflux | 2-Phenylindolo[4,5-b]quinoline derivative |
| Dimedone | Ceric Ammonium Nitrate | None | Room Temp. | Indolo[4,5-b]quinoline-dione derivative |
The formation of pyridoindole scaffolds can be envisioned through similar cyclization strategies. For instance, reaction with β-ketoesters can lead to the formation of pyridone-fused indoles. A reaction analogous to the Conrad-Limpach synthesis, which involves condensing an aniline with a β-ketoester, could be adapted. nih.gov The initial condensation would form an enaminonitrile, which upon thermal or acid-catalyzed cyclization would yield a 4-hydroxypyrido[3,2-e]indole derivative.
Furthermore, reactions like the Skraup or Doebner-von Miller synthesis, which traditionally use anilines and α,β-unsaturated carbonyl compounds, can also be applied. wikipedia.orgwikipedia.org Treating this compound with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent (Skraup conditions) would lead to the formation of the parent pyrido[3,2-e]indole ring system. wikipedia.org These methods provide robust pathways to complex heterocyclic systems starting from the versatile this compound building block.
Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Amino 1h Indole 3 Carbonitrile
Mechanistic Pathways Involving the Enaminonitrile Moiety in Ring Construction
The 4-amino-1H-indole-3-carbonitrile structure contains an enaminonitrile moiety (a system where an amino group is attached to one end of a double bond and a nitrile group to the other), which is a versatile building block for the construction of fused heterocyclic rings. This reactivity is analogous to that observed in other amino-heterocycles bearing a cyano group, such as 5-aminopyrazoles, which are widely used in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netresearchgate.net
The general mechanism for ring construction involves the reaction of the enaminonitrile fragment with 1,3-bielectrophilic reagents. The exocyclic amino group typically acts as the initial nucleophile, attacking one of the electrophilic centers of the reagent. This is followed by an intramolecular cyclization, where a nucleophilic center within the newly attached fragment attacks the nitrile carbon, leading to a fused ring system.
One illustrative parallel is the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov Similarly, this compound can be expected to react with reagents like cinnamonitriles or enaminones. researchgate.net The reaction likely proceeds through an initial Michael addition of the 4-amino group to the electron-deficient double bond of the reaction partner. Subsequent intramolecular cyclization would then involve the attack of a nucleophilic nitrogen from the newly introduced fragment onto the C3-carbonitrile, followed by tautomerization to yield a stable, fused aromatic system. The regioselectivity of such reactions is often high, with the initial nucleophilic attack by the exocyclic amino group being more favorable than an attack by the endocyclic indole (B1671886) nitrogen. researchgate.netorganic-chemistry.org
| Reactant A | Reactant B (Example) | Proposed Intermediate | Final Product (Example Class) |
| This compound | Cinnamonitrile | Michael adduct followed by cyclization intermediate | Fused Pyrimido-indole |
| This compound | Enaminone | Michael adduct followed by cyclization intermediate | Fused Pyrimido-indole |
| This compound | β,γ-Unsaturated γ-alkoxy-α-keto ester | Enaminone intermediate after initial condensation | 7-Ester substituted fused Pyrimido-indole |
This table presents hypothetical reaction pathways for this compound based on known reactions of similar enaminonitrile systems. researchgate.netorganic-chemistry.org
Electrophilic and Nucleophilic Behavior of the Indole Ring and its Substituted Derivatives
The chemical character of this compound is distinctly amphiphilic, exhibiting both nucleophilic and electrophilic properties.
Furthermore, 4-aminoindoles can act as 1,4-bisnucleophiles. rsc.orgscispace.com This means that both the 4-amino group (N-nucleophile) and the C5 or C7 position of the indole ring (C-nucleophile) can participate in reactions. This dual nucleophilicity allows for the one-pot synthesis of complex tricyclic indole derivatives bearing 3,4-fused seven-membered rings through reactions with suitable electrophiles like aldehydes and α,β-unsaturated compounds. rsc.orgscispace.com The amino group itself is a potent nucleophile and can react with a variety of electrophiles. masterorganicchemistry.comresearchgate.net
Electrophilic Behavior: While the indole ring system is primarily nucleophilic, the nitrile group at the C3 position introduces an electrophilic center. The carbon atom of the cyano group is susceptible to attack by strong nucleophiles. This electrophilicity is crucial for the cyclization reactions discussed in section 3.1, where an intramolecular nucleophilic attack on the nitrile leads to ring formation. mdpi.com
The general mechanism for electrophilic aromatic substitution on an indole ring proceeds in two steps: the attack of the electrophile on the electron-rich ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.comlibretexts.org For 4-aminoindole (B1269813) derivatives, the activating effect of the amino group directs incoming electrophiles primarily to the C5 and C7 positions.
| Reagent Type | Reactive Site on this compound | Nature of Interaction | Potential Product Type |
| Electrophile (e.g., Br+) | C5 or C7 position of the indole ring | Electrophilic Aromatic Substitution | 5- or 7-Substituted indole derivative |
| Nucleophile (e.g., Grignard reagent) | C3-carbonitrile | Nucleophilic Addition | 3-Acyl indole derivative (after hydrolysis) |
| 1,3-Biselectrophile | 4-Amino group and C5/C7 position | Annulation (Ring Formation) | Fused polycyclic indole |
This table summarizes the potential electrophilic and nucleophilic interactions of this compound.
Influence of Steric and Electronic Factors on Reaction Regioselectivity and Yields
In reactions involving the enaminonitrile moiety for ring construction, the nucleophilicity of the exocyclic amino group is a key electronic factor. Its ability to initiate a Michael addition or condensation reaction is crucial for the subsequent cyclization step. researchgate.netresearchgate.net
Steric Factors: Steric hindrance can significantly influence the regioselectivity of reactions. While electronic effects might favor an attack at a certain position, a bulky substituent near that site can prevent the reagent from approaching, leading to a reaction at a less electronically favored but more accessible position. For example, in the case of reactions at the C5 versus the C7 position, the proximity of the C5 position to the C4-amino group might introduce some steric bulk, potentially favoring substitution at the C7 position, depending on the size of the electrophile and the reaction conditions. Similarly, the presence of substituents on the reacting partner can influence which regioisomer is formed. nih.govresearchgate.netnih.gov In some cases, steric hindrance can be overcome by reaction conditions, such as higher temperatures. thieme-connect.com
| Reaction Type | Electronic Factor | Steric Factor | Predicted Outcome |
| Electrophilic Aromatic Substitution | The -NH2 group activates C5 and C7. | The proximity of the -NH2 group to C5 may hinder attack by bulky electrophiles. | Substitution at C7 may be favored for bulky electrophiles. |
| Ring-forming reaction with a 1,3-bielectrophile | The high nucleophilicity of the 4-amino group initiates the reaction. | The structure of the bielectrophile can influence the ease of cyclization. | Regioselective formation of a fused ring system. |
| Nucleophilic attack at the nitrile | The electrophilicity of the nitrile carbon. | Access to the nitrile group can be hindered by the indole ring itself. | Requires a potent and relatively small nucleophile. |
This table outlines the interplay of steric and electronic factors in directing reactions of this compound.
Stereochemical Control and Conformational Aspects in Synthetic Transformations
Achieving stereochemical control in reactions involving this compound is essential for the synthesis of enantiomerically pure, biologically active molecules. This involves controlling the three-dimensional arrangement of atoms in the product.
A notable example of stereochemical control in a related system is the iridium-catalyzed regio- and enantioselective C7-allylic alkylation of 4-aminoindoles. acs.org In this type of reaction, a chiral catalyst is used to direct the addition of an allyl group to the C7 position of the indole in a way that preferentially forms one enantiomer over the other. The catalyst creates a chiral environment around the reacting molecules, influencing the transition state of the reaction and leading to a high enantiomeric excess (ee) of the desired product. Such methods are powerful tools for introducing stereocenters with high precision.
Conformational aspects also play a role. The planarity of the indole ring system is a key feature, but the substituents can adopt different conformations that may influence reactivity. For instance, the orientation of the amino group could be influenced by hydrogen bonding or by the solvent, which in turn could affect its nucleophilicity and the steric environment around the C5 position. In reactions that form new rings, the conformational preferences of the intermediates can determine the stereochemical outcome of the final product. The formation of the most stable chair or boat-like transition state in a cyclization reaction, for example, will dictate the relative stereochemistry of the newly formed stereocenters.
The development of stereoselective reactions for functionalizing this compound would likely rely on strategies such as:
Chiral Catalysis: Employing chiral transition metal catalysts or organocatalysts to induce enantioselectivity. acs.orgnih.gov
Substrate Control: Using a chiral auxiliary attached to the starting material to direct the stereochemical outcome of a reaction.
Diastereoselective Reactions: Reacting the indole with a chiral reagent to produce a diastereomeric mixture that can then be separated.
The successful application of these strategies would open up avenues for the synthesis of a wide range of structurally complex and stereochemically defined indole derivatives.
Advanced Spectroscopic and Structural Elucidation Studies of 4 Amino 1h Indole 3 Carbonitrile Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indole (B1671886) derivatives. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise mapping of the molecular framework and insights into dynamic processes.
In the analysis of amino-substituted indole derivatives, ¹H NMR is particularly revealing. For instance, in a related compound, 6-amino-4-phenylpyrrolo[2,3-c] mdpi.comnih.govtsijournals.comthiadiazine-5-carbonitrile, the ¹H NMR spectrum displayed two separate and distinct signals for the amino protons at δ 8.79 and δ 8.37 ppm. mdpi.com This phenomenon points to a hindered rotation around the C-N bond, a characteristic feature of amidine-type primary amines. mdpi.com This is in contrast to other amino-heterocycles where a single broad signal is often observed. mdpi.com The shielding effect of the adjacent nitrile group is thought to cause the upfield shift of one of the amino protons. mdpi.com
¹³C NMR complements the proton data by providing chemical shifts for each carbon atom in the molecule, including quaternary carbons which are not observed in ¹H NMR. The chemical shifts are highly sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming the carbon skeleton and the position of substituents.
The following table presents typical NMR data for several indole carbonitrile derivatives, illustrating the characteristic chemical shifts.
| Compound Name | Nucleus | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Solvent |
| 7-Iodo-1H-indole-3-carbonitrile mdpi.com | ¹H | 12.21 (s, 1H, NH), 8.30 (s, 1H, C(2)H), 7.70 (dd, 1H, J=7.5/0.9), 7.66 (dd, 1H, J=8.0/1.0), 7.05 (t, 1H, J=7.7) | DMSO-d₆ |
| ¹³C | 137.2, 127.1, 115.9 (C), 135.3, 132.5, 123.5, 118.5 (CH), 85.9 (C≡N), 78.2 (C(7)) | DMSO-d₆ | |
| 1H-Indole-2-carbonitrile nih.gov | ¹H | 8.66 (bs, 1H, NH), 7.68 (dq, J=8.1, 0.9), 7.45–7.36 (m, 2H), 7.25–7.19 (m, 2H) | CDCl₃ |
| ¹³C | 137.1 (Cq), 126.3 (CH), 126.2 (Cq), 122.1 (CH), 121.7 (CH), 114.6 (Cq), 114.5 (CH), 112.0 (CH), 106.0 (Cq) | CDCl₃ | |
| 5-Methoxy-1H-indole-2-carbonitrile nih.gov | ¹H | 8.57 (bs, 1H, NH), 7.31 (dd, J=9.7, 0.9), 7.12 (dd, J=2.1, 0.9), 7.07 (d, J=2.4), 7.06–7.03 (m, 1H), 6.83 (d, J=1.3), 3.85 (s, 3H, OCH₃) | CDCl₃ |
| ¹³C | 155.5 (Cq), 132.3 (Cq), 126.9 (Cq), 118.1 (CH), 114.4 (Cq), 114.0 (CH), 112.7 (CH), 106.6 (Cq), 102.1 (CH), 55.8 (OCH₃) | CDCl₃ |
Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, bs = broad singlet, Cq = quaternary carbon.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula.
Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for analyzing indole derivatives, as it minimizes fragmentation and preserves the molecular ion. nih.gov The comparison between the calculated (calcd.) mass for a proposed formula and the experimentally determined (found) mass serves as strong evidence for the compound's identity.
The table below provides examples of HRMS data for iodo-substituted indole-2-carbonitrile derivatives.
| Compound Name | Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) | Technique |
| 3-Iodo-5-methoxy-1H-indole-2-carbonitrile nih.gov | [C₁₀H₈IN₂O + H]⁺ | 298.96813 | 298.96711 | ESI |
| 3-Iodo-6-methoxy-1H-indole-2-carbonitrile nih.gov | [C₁₀H₈IN₂O + H]⁺ | 298.96813 | 298.96741 | ESI |
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) can be employed to study fragmentation pathways, providing further structural information. nih.gov Analysis of the fragmentation patterns helps to identify core structures and the positions of substituents within the molecule.
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Characterization
While spectroscopic methods provide valuable data on connectivity and electronic structure, single crystal X-ray diffraction (SC-XRD) offers the definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.
For complex heterocyclic systems, SC-XRD is invaluable for confirming the regiochemistry of reactions and establishing the tautomeric form present in the crystal. For example, the crystal structure of 6-amino-4-phenylpyrrolo[2,3-c] mdpi.comnih.govtsijournals.comthiadiazine-5-carbonitrile confirmed the presence of the exocyclic amino tautomer, definitively ruling out the alternative imine form. mdpi.com The analysis also revealed the planarity of the thiadiazine moiety and the torsion angle of the phenyl group relative to the ring. mdpi.com
The study of intermolecular interactions, such as hydrogen bonding and π–π stacking, is another key outcome of SC-XRD analysis. In one pyridine-indole derivative, inversion dimers linked by N—H···N hydrogen bonds were observed, along with aromatic π–π stacking interactions. researchgate.net These non-covalent interactions are crucial for understanding the packing of molecules in the crystal lattice.
Below is a summary of crystallographic data obtained for several complex indole derivatives.
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| 6-amino-4-phenylpyrrolo[2,3-c] mdpi.comnih.govtsijournals.comthiadiazine-5-carbonitrile | C₁₁H₇N₅S | Monoclinic | P2₁/n | a=11.45Å, b=6.78Å, c=14.35Å, β=101.9° | mdpi.com |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | C₁₇H₁₀BrN₅S | Triclinic | P-1 | a=5.93Å, b=10.97Å, c=14.80Å, α=100.5°, β=98.6°, γ=103.8° | mdpi.com |
| 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | C₂₇H₁₉N₃O | Orthorhombic | Pbca | a=15.71Å, b=10.75Å, c=24.36Å | researchgate.net |
| Spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile derivative | C₃₁H₂₂N₄O₄ | Monoclinic | P2₁/c | a=13.04Å, b=14.91Å, c=13.72Å, β=112.6° | nih.gov |
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Conformational Analysis in Complex Derivatives
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
For 4-Amino-1H-indole-3-carbonitrile and its derivatives, FTIR is particularly useful for confirming the presence of key vibrational modes. The N-H stretching of the amino group and the indole ring typically appears as one or more bands in the 3500-3200 cm⁻¹ region. The sharp and intense absorption of the nitrile (C≡N) group is one of the most characteristic peaks, appearing in the 2260-2220 cm⁻¹ range.
The table below lists characteristic IR absorption frequencies for functional groups found in indole carbonitrile derivatives.
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Ref. |
| 7-Iodo-1H-indole-3-carbonitrile | N-H (indole) | Stretching | 3233 | mdpi.com |
| C≡N (nitrile) | Stretching | 2229 | mdpi.com | |
| Aromatic C-H | Bending | 775 | mdpi.com | |
| 6-Isocyano-1-methyl-1H-indole | N≡C (isonitrile) | Stretching | ~2120 | mdpi.com |
Furthermore, FTIR spectroscopy can be used for conformational analysis. The exact frequency of a vibrational mode, such as the nitrile or isonitrile stretch, can be sensitive to the local molecular environment, including solvent polarity and hydrogen bonding. mdpi.com For example, studies on 6-isocyano-1-methyl-1H-indole have shown that the isonitrile stretching frequency is dependent on the polarizability of the solvent and the density of hydrogen-bond donors, making it a useful probe for local environments. mdpi.com
Computational and Theoretical Chemistry Insights into 4 Amino 1h Indole 3 Carbonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. nih.govrsc.org For indole (B1671886) derivatives, DFT studies can reveal the distribution of electron density, which is critical for understanding reactivity and intermolecular interactions.
By optimizing the geometry of 4-Amino-1H-indole-3-carbonitrile at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)), researchers can analyze its electronic structure. The presence of the electron-donating amino group (-NH2) at position 4 and the electron-withdrawing nitrile group (-CN) at position 3 significantly influences the electron distribution within the indole ring. DFT calculations can quantify these effects.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are vital for predicting a molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap can suggest higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding with biological targets.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as IR and UV-Vis spectra. nih.gov Comparing theoretical spectra with experimental results helps to confirm the molecular structure and understand its electronic transitions. nih.gov For instance, theoretical IR spectra can predict the vibrational frequencies for the N-H, C≡N, and aromatic C-H bonds, which can be matched with experimental data. nih.gov
Studies on related indole structures demonstrate the power of these methods. For example, DFT calculations on dihydropyrano[3,2-c]chromene derivatives, which can be synthesized from indole precursors, have been used to compare theoretical and experimental infrared spectra, confirming structural assignments. nih.gov Similarly, calculations on 4-nitro-1H-indole-3-carboxylic acid have been used to analyze the electron-withdrawing effects of the nitro group and visualize charge distribution with MEP maps.
Molecular Dynamics Simulations to Investigate Conformational Landscapes and Ligand-Target Interactions
Molecular Dynamics (MD) simulations offer a way to observe the motion and behavior of molecules over time, providing a dynamic picture of ligand-target interactions. While specific MD studies on this compound are not detailed in the provided literature, the methodology is widely applied to similar systems, such as indole-containing peptides. nih.gov
The primary goals of MD simulations in this context are:
Conformational Analysis: To explore the different shapes (conformations) the molecule can adopt in a solvent or a protein's binding pocket. This helps identify the most stable or biologically active conformation.
Binding Stability: To assess the stability of a ligand-protein complex predicted by docking. By simulating the complex over nanoseconds, researchers can observe whether the ligand remains securely bound or dissociates, providing a more rigorous evaluation of the binding mode.
Interaction Dynamics: To analyze the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that maintain the ligand in the binding site, and to see how these interactions fluctuate over time.
For this compound and its derivatives, MD simulations would be a critical step after molecular docking to validate the predicted binding poses within targets like kinases or enzymes. nih.gov The simulation would reveal the flexibility of the ligand and the protein's active site, offering a deeper understanding of the binding thermodynamics and kinetics.
Molecular Docking Studies for Deconvoluting Binding Modes and Predicting Target Engagement with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is essential for virtual screening and for understanding the structural basis of a compound's biological activity. researchgate.net For the this compound scaffold, docking studies have been pivotal in identifying and optimizing its interactions with various protein targets. nih.govresearchgate.net
The process involves:
Preparation of the Protein and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov Water molecules and other non-essential components are often removed, and hydrogen atoms are added. The ligand's 3D structure is generated and optimized. japtronline.com
Defining the Binding Site: A specific region on the protein, typically the active site or an allosteric site, is defined as the target for docking.
Docking Algorithm: A scoring function is used by the docking software (e.g., AutoDock) to evaluate thousands of possible binding poses, ranking them based on predicted binding affinity or energy. nih.gov
The results provide a binding score (e.g., in kcal/mol) and a detailed 3D model of the ligand-protein complex. This model allows researchers to visualize key interactions, such as hydrogen bonds between the amino group of the indole and amino acid residues in the protein's hinge region, a common interaction motif for kinase inhibitors. researchgate.net
Predictive Modeling of Binding Affinities to Specific Protein Targets (e.g., Kinases, Receptors, Enzymes like DYRK1A, JAK1, STAT3, CYP51, DNA Gyrase, RelA/SpoT homolog)
Molecular docking has been successfully used to model the binding of indole-3-carbonitrile derivatives to a range of important biological targets.
DYRK1A: A significant body of research has focused on indole-3-carbonitriles as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases. nih.govnih.gov Docking studies were used to design a series of these compounds, leading to the identification of potent inhibitors with double-digit nanomolar activity. nih.govresearchgate.net These studies predicted that the indole nitrogen and the nitrile group could form crucial hydrogen bonds within the ATP binding pocket of the kinase. researchgate.net
JAK1/JAK2: The Janus kinase (JAK) family is a key target in inflammatory diseases and cancers. nih.gov While direct docking of this compound against JAK1 is not specified, related scaffolds like 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides have been successfully developed as potent JAK2 inhibitors. nih.gov This suggests that the indole core is a viable starting point for designing inhibitors, and docking would be the primary tool to explore its potential against JAK1.
STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a target for cancer therapy. nih.gov Inhibition of STAT3 dimerization is a known therapeutic strategy. nih.gov Docking studies could be employed to predict whether this compound or its derivatives could bind to the SH2 domain of STAT3, thereby preventing its activation.
CYP51 (Lanosterol 14-alpha demethylase): This enzyme is a critical target for antifungal agents. nih.govjaptronline.com Docking studies on other heterocyclic compounds have been performed to predict their binding affinity to the CYP51 active site. japtronline.com Given the established success of azole-based drugs that target this enzyme, docking could explore the potential of indole-carbonitrile derivatives as a novel class of CYP51 inhibitors. nih.gov
DNA Gyrase: This bacterial topoisomerase is a well-validated target for antibiotics. nih.gov Docking studies have been used to investigate the binding of various inhibitors to the ATP-binding site on the GyrB subunit. nih.govmdpi.com The indole scaffold is present in compounds known to target this enzyme, making this compound a candidate for docking-based screening against DNA gyrase. nih.gov
RelA/SpoT homolog: These enzymes are responsible for the bacterial stringent response and are considered potential antibiotic targets. elifesciences.orgebi.ac.uk They synthesize and hydrolyze (p)ppGpp alarmones. nih.gov While specific inhibitors based on the indole-carbonitrile scaffold have not been reported, molecular docking could be used as an initial step to screen for compounds that bind to the catalytic domains of these enzymes.
Table 1: Representative Docking Targets for Indole-Based Scaffolds This table is illustrative and shows potential targets for which molecular docking of this compound and its derivatives would be a relevant investigational approach.
| Target Protein | Protein Class | Therapeutic Area | Key Finding from Related Studies | Citation |
|---|---|---|---|---|
| DYRK1A | Protein Kinase | Neurodegenerative Disease | Indole-3-carbonitriles identified as potent, double-digit nanomolar inhibitors. | nih.govresearchgate.net |
| JAK Family (e.g., JAK2) | Protein Kinase | Myeloproliferative Disorders, Inflammation | Related indole-like scaffolds are potent inhibitors. | nih.gov |
| STAT3 | Transcription Factor | Cancer | Small molecules can inhibit STAT3 dimerization and activity. | nih.gov |
| CYP51 | Enzyme (Demethylase) | Antifungal | Indole derivatives have been docked against this enzyme to predict antifungal activity. | nih.govjaptronline.com |
| DNA Gyrase | Enzyme (Topoisomerase) | Antibacterial | Indole-containing peptides and other small molecules are known inhibitors. | nih.govnih.gov |
| RelA/SpoT | Enzyme (Synthetase/Hydrolase) | Antibacterial | Enzyme is a key regulator of the bacterial stringent response. | elifesciences.orgebi.ac.uk |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Prediction of Biological Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in a molecule's structural or physicochemical properties lead to corresponding changes in its biological potency. nih.gov
For a series of this compound derivatives, a QSAR study would involve:
Data Set Generation: Synthesizing and testing a library of analogs with varied substituents at different positions on the indole ring.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.
Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates the descriptors to the measured biological activity (e.g., IC50 against DYRK1A). nih.gov
Model Validation: Testing the model's predictive power on a set of compounds not used in its creation. nih.gov
A validated QSAR model can be a powerful tool for the rational design of new derivatives. nih.gov It allows chemists to predict the potency of a new, unsynthesized compound, helping to prioritize which molecules to make next and avoiding the synthesis of compounds predicted to have poor activity.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties to Guide Derivative Design
Poor pharmacokinetic properties (ADME) are a major reason for the failure of drug candidates in development. nih.gov In silico ADME prediction allows for the early assessment of a compound's drug-likeness, guiding the design of derivatives with more favorable profiles before significant resources are invested in synthesis. researchgate.netnih.gov
For this compound and its analogs, various ADME properties can be predicted using computational models:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and whether the compound is a substrate for efflux transporters like P-glycoprotein (PGP) are predicted. japtronline.comnih.gov
Distribution: Predictions include plasma protein binding (PPB), which affects the amount of free drug available, and blood-brain barrier (BBB) penetration, which is crucial for CNS-acting drugs. nih.govnih.gov
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and identify the most probable sites of metabolism on the molecule. nih.gov For example, adding bulky groups to the indole nitrogen has been shown to block metabolism at other positions on the ring in related compounds. nih.gov
Excretion: Properties related to clearance, such as predicted half-life, are estimated. researchgate.net
Toxicity: Early toxicity flags, such as potential for hepatotoxicity, can also be predicted. japsonline.com
Table 2: Illustrative In Silico ADME Profile for a Hypothetical Derivative This table demonstrates the types of parameters evaluated to guide the design of derivatives of this compound.
| ADME Property | Predicted Value/Classification | Implication for Drug Design | Citation |
|---|---|---|---|
| Lipophilicity (logP) | 2.5 | Within the desirable range for oral absorption (typically <5). | japtronline.com |
| Aqueous Solubility (logS) | -3.0 | Moderately soluble; may require formulation improvements. | japtronline.com |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. | japsonline.com |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potentially suitable for targeting CNS disorders. | nih.gov |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. | nih.gov |
| Plasma Protein Binding | High (>90%) | May have a longer half-life, but lower free concentration. | nih.gov |
By integrating these computational predictions, chemists can iteratively modify the structure of this compound to optimize not only its potency against a specific target but also its pharmacokinetic profile, increasing the likelihood of developing a successful drug candidate.
Biological and Biomedical Research Applications of 4 Amino 1h Indole 3 Carbonitrile Derivatives
Exploration as Pharmacological Scaffolds and Chemical Probes
The inherent structural features of the 4-Amino-1H-indole-3-carbonitrile core, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it a versatile scaffold for designing molecules that can interact with various biological targets. Researchers have been actively exploring its potential across a spectrum of therapeutic areas.
Anticancer Activity: Investigation of Cellular Mechanisms
Derivatives of the indole-3-carbonitrile scaffold have demonstrated significant potential as anticancer agents, operating through a variety of cellular mechanisms.
Inhibition of Cell Proliferation and Induction of Apoptosis: One notable example is the 1H-indole-3-carbonitrile derivative, C11, which has been identified as a highly potent Tropomyosin receptor kinase (TRK) inhibitor. Mechanistic studies have revealed that C11 induces cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov It also demonstrates a dose-dependent inhibition of both colony formation and cell migration in TRK-dependent cancer cell lines. nih.gov The indole (B1671886) scaffold is a key feature in many natural anticancer alkaloids, and its incorporation into synthetic compounds has led to the development of potent agents that can induce apoptosis. researchgate.net For instance, some indole derivatives have been shown to enhance apoptosis in HCT116 cells more significantly than existing treatments. researchgate.net
Specific Kinase Inhibition: The indole nucleus is a privileged structure in the design of protein kinase inhibitors. nih.gov Derivatives of indole-3-carbonitrile have been specifically investigated as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases and some cancers. researchgate.netresearchgate.net Fragment-based drug design approaches have utilized the 7-chloro-1H-indole-3-carbonitrile scaffold to develop potent and selective DYRK1A inhibitors. researchgate.netresearchgate.net
Tubulin Polymerization Modulation: The indole core is also a constituent of several compounds that interfere with tubulin polymerization, a critical process in cell division, making it a valuable target for anticancer therapies. nih.gov While direct studies on this compound derivatives are limited, the broader class of indole derivatives has yielded potent tubulin inhibitors.
Antiviral Properties: Mechanistic Studies on Interference with Viral Replication Pathways
The indole scaffold is present in several antiviral drugs and is a subject of ongoing research for new antiviral agents. nih.gov While specific research on this compound derivatives is not extensively documented, related indole compounds have shown promise. For instance, indole-based compounds have been developed as HIV-1 fusion inhibitors that target the gp41 transmembrane glycoprotein, preventing the virus from entering host cells. nih.gov Structure-activity relationship (SAR) studies on these compounds have provided insights into the structural requirements for potent antiviral activity. nih.gov Furthermore, certain indole derivatives have been investigated for their activity against SARS-CoV-2, with one compound completely inhibiting viral replication in vitro. actanaturae.ru
Antimicrobial Efficacy: Studies on Antibacterial and Antifungal Action
Indole derivatives have demonstrated a broad spectrum of antimicrobial activity.
Antibacterial and Antifungal Action: Studies on indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have revealed significant antibacterial effects against strains like Staphylococcus aureus and MRSA, as well as antifungal activity against Candida albicans and Candida krusei. actanaturae.ru Some of these compounds have shown minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. actanaturae.ru For example, an indole-triazole derivative has been identified as a promising lead for a novel antibacterial and antifungal agent. actanaturae.ru
Mechanisms of Inhibition: The antimicrobial mechanism of indole derivatives can involve the inhibition of essential bacterial enzymes. For instance, some indole derivatives have been explored as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov The aminomethyl group at position 3 and a carbonitrile group at position 6 on an indole scaffold have been shown to contribute to broad-spectrum activity against both gram-positive and gram-negative bacteria, with MIC values ranging from 5–30 µg/mL.
Anti-inflammatory and Analgesic Effects: Investigation of Molecular Pathways of Modulation
The indole nucleus is a well-established pharmacophore in anti-inflammatory drugs, with indomethacin (B1671933) being a classic example. Research into novel indole derivatives continues to uncover compounds with potent anti-inflammatory and analgesic properties.
Molecular Pathways of Modulation: Synthetic indole derivatives have been evaluated for their anti-inflammatory potential, with some compounds showing a significant reduction in paw edema in animal models. nih.gov The anti-inflammatory and analgesic activities of some amino acids, which can be considered building blocks for more complex indole derivatives, have been linked to their interference with the action and/or synthesis of prostaglandins. nih.gov Furthermore, certain 3-amino-alkylated indole derivatives have been identified as promising anti-inflammatory agents. informahealthcare.com The anti-inflammatory effects of some indole derivatives are attributed to the inhibition of the cyclooxygenase (COX) enzyme. researchgate.net
Advanced Studies on Receptor and Enzyme Interaction
The versatility of the this compound scaffold allows for its interaction with a range of enzymes and receptors, making it a valuable tool for developing targeted therapies.
DYRK1A, Kinase, and DNA Gyrase Inhibition: As previously mentioned, indole-3-carbonitriles have been successfully designed as potent and selective inhibitors of DYRK1A. researchgate.netresearchgate.net The indole core is a frequent component of pharmacophores that interact with the ATP binding pocket of various protein kinases. nih.gov In the realm of antibacterial research, indole derivatives are being investigated as inhibitors of DNA gyrase, a type II topoisomerase. nih.gov The interaction is thought to involve the indole moiety binding to the enzyme, thereby disrupting its function.
Structure-Activity Relationship (SAR) Studies for Optimization of Biological Profiles
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological profiles of this compound derivatives. SAR studies help in identifying the key structural features responsible for their pharmacological activities and guide the design of more potent and selective compounds.
For anticancer activity , the substitution pattern on the indole ring and the nature of the groups attached to it play a significant role. For instance, in the case of HIV-1 fusion inhibitors, the linkage between indole rings and the substituents on the benzyl (B1604629) ring have been shown to dramatically affect activity. nih.gov
In the context of antimicrobial activity , the presence and position of certain substituents are critical. For example, in a series of 4-aminoquinoline (B48711) derivatives, which share some structural similarities with the amino-indole scaffold, electron-withdrawing groups at the 7-position were found to be crucial for antiplasmodial activity. researchgate.net
For anti-inflammatory effects , the nature of the amino acid moiety in some benzothiazole (B30560) derivatives, which can be seen as analogues, influences the activity. For example, the indole ring in one compound was found to be more effective in reducing edema than a benzene (B151609) ring in a similar compound.
The following table summarizes the key SAR findings for related indole derivatives, which can provide valuable insights for the future design of this compound-based therapeutic agents.
| Biological Activity | Key Structural Features and SAR Insights |
| Anticancer | The linkage position between indole rings and specific substitutions on appended aromatic rings significantly impact potency. nih.gov |
| Antiviral (HIV) | The overall molecular shape and the presence of specific linking groups between aromatic systems are critical for inhibitory activity. nih.gov |
| Antimicrobial | Electron-withdrawing groups on the quinoline (B57606) ring (analogous to the indole ring) are important for antiplasmodial activity. researchgate.net |
| Anti-inflammatory | The nature of the heterocyclic core (indole vs. benzene) and substitutions on appended proline rings influence anti-inflammatory efficacy. |
Development of Novel Chemical Probes for Elucidation of Biological Pathways and Target Identification
The strategic design and application of chemical probes represent a cornerstone of modern chemical biology and drug discovery. These small molecules are engineered to interact with specific protein targets with high potency and selectivity, enabling researchers to interrogate and elucidate complex biological pathways in living systems. nih.gov Derivatives of this compound have emerged as a valuable scaffold in the development of such probes, particularly in the field of kinase inhibition, leading to the identification of novel therapeutic targets and a deeper understanding of cellular signaling cascades.
A high-quality chemical probe must meet stringent criteria, including proven interaction with its intended target in cellular assays and a clear dose-response relationship. nih.gov The development process often involves iterative cycles of design, synthesis, and biological evaluation to optimize potency and minimize off-target effects. This approach allows for the confident attribution of a biological phenotype to the modulation of a specific target.
Research Findings: Indole-3-Carbonitrile Derivatives as Kinase Probes
Research efforts have successfully utilized the indole-3-carbonitrile framework to generate potent and selective inhibitors for critical protein kinases, thereby creating chemical probes to explore their roles in disease. These probes are instrumental in target validation—confirming that modulating a specific protein has a desirable therapeutic effect—and in dissecting the downstream biological pathways that the target regulates.
Tropomyosin Receptor Kinase (TRK) Inhibition:
One significant application is the development of inhibitors for Tropomyosin receptor kinase (TRK), a key target in cancers characterized by NTRK gene fusions. nih.gov Researchers, using computer-aided drug design and bioisosteric replacement strategies, developed a series of 1H-indole-3-carbonitrile derivatives. One standout compound, C11 , proved to be a highly potent TRK inhibitor. nih.gov
By using C11 as a chemical probe, studies demonstrated that inhibiting TRK in cancer cells leads to significant biological consequences. The probe revealed that TRK inhibition directly results in the arrest of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov Specifically, treatment of TRK-dependent cancer cell lines with C11 led to a dose-dependent decrease in cell viability and colony formation. Mechanistic investigations confirmed that these effects were achieved by reducing the levels of phosphorylated TRK, a key step in its activation, thereby disrupting the entire signaling pathway that promotes cancer cell growth and survival. nih.gov
Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition:
Another exemplary case involves the creation of chemical probes for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a high-interest target due to its association with the pathophysiology of Down syndrome and Alzheimer's disease. nih.govresearchgate.net Starting from a 7-chloro-1H-indole-3-carbonitrile fragment, scientists engineered a series of novel inhibitors with improved properties suitable for a chemical probe, such as better solubility and high potency. nih.gov
These indole-3-carbonitrile derivatives allowed for precise investigation into the function of DYRK1A. In vitro kinase assays identified compounds with double-digit nanomolar inhibitory activity against DYRK1A. nih.govresearchgate.net The development of these selective probes is crucial for dissecting the specific contributions of DYRK1A to neurodevelopment and neurodegeneration, distinguishing its functions from those of closely related kinases. This work provides researchers with critical tools to explore the viability of DYRK1A as a therapeutic target for neurological disorders. nih.gov
The table below summarizes the key findings for these exemplary chemical probes derived from the indole-3-carbonitrile scaffold.
Interactive Data Table: this compound Derivative Probes
| Derivative/Compound | Biological Target | Biological Pathway Investigated | Key Research Finding |
| C11 | Tropomyosin receptor kinase (TRK) | Cancer cell proliferation and survival | Induces cell cycle arrest and apoptosis by reducing phosphorylated TRK levels in cancer cells with NTRK gene fusions. nih.gov |
| 7-Chloro-1H-indole-3-carbonitrile based series | Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | Kinase signaling in neurodegenerative diseases | Developed potent, nanomolar inhibitors enabling the specific interrogation of DYRK1A's role in diseases like Alzheimer's. nih.govresearchgate.net |
Emerging Applications Beyond Traditional Medicinal Chemistry
Potential in Materials Science: Development of Novel Functional Materials and Catalysts
The exploration of indole (B1671886) derivatives in materials science is a growing field, and the inherent properties of 4-Amino-1H-indole-3-carbonitrile make it a candidate for the development of advanced materials. The presence of both a primary amine and a nitrile group provides two distinct points for polymerization or modification, allowing for the creation of novel polymers and functional dyes.
While direct research on the application of this compound in materials science is still in its nascent stages, the broader class of aminoindoles is being investigated for their potential in creating advanced materials. The unique chemical properties of these compounds are being explored for the development of specialized polymers and dyes.
Role as a Versatile Intermediate in the Synthesis of Diverse Organic Compounds
The true strength of this compound lies in its utility as a versatile building block in organic synthesis. The strategic placement of the amino and cyano groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex and functionally diverse molecules.
The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, providing a handle to introduce a variety of substituents. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to an aminomethyl group. This dual reactivity allows for the construction of intricate molecular architectures. For instance, related indole-carbonitriles have been extensively used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions to create highly substituted indole frameworks. nih.govmdpi.com
The reactivity of the indole core itself, coupled with the functional groups, allows for the synthesis of a variety of heterocyclic systems. For example, the general class of 3-cyanoacetyl indoles, which share the cyanoacetyl moiety, are known to undergo one-pot multi-component reactions to form complex heterocyclic structures like pyran, pyridine (B92270), and pyrimidine (B1678525) derivatives. nih.gov Although not directly involving this compound, these reactions showcase the synthetic potential of the cyano-substituted indole scaffold.
The table below summarizes the key reactive sites of this compound and the potential transformations that can be exploited in organic synthesis.
| Reactive Site | Potential Transformations | Resulting Functional Group |
| 4-Amino Group | Acylation, Alkylation, Diazotization | Amide, Secondary/Tertiary Amine, Azo compounds |
| 3-Nitrile Group | Hydrolysis, Reduction | Carboxylic Acid, Amide, Aminomethyl |
| Indole N-H | Alkylation, Acylation | N-Substituted Indoles |
| Indole Ring | Electrophilic Substitution | Substituted Indole Core |
This versatility makes this compound a valuable starting material for the synthesis of a wide range of compounds with potential applications in various fields of chemistry.
Conclusion and Future Research Directions for 4 Amino 1h Indole 3 Carbonitrile
Synthesis of Current Research Landscape and Key Achievements
Research surrounding the 4-aminoindole (B1269813) moiety has established it as a crucial building block in the development of therapeutic agents. chemimpex.com The indole-3-carbonitrile framework, in particular, is a key structural feature in molecules designed as potent inhibitors of various protein kinases. nih.gov A significant achievement in this area is the development of novel 1H-indole-3-carbonitrile derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors. researchgate.netnih.gov TRK is a validated target in cancers driven by NTRK gene fusions, making inhibitors based on this scaffold promising candidates for anticancer therapies. nih.gov
Derivatives have demonstrated the ability to induce cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov The 4-amino group serves as a critical anchor point for substitutions that can modulate biological activity and pharmacokinetic properties. The current landscape shows that while the core synthesis of substituted indoles is well-established through classical methods like the Fischer and Bischler syntheses nih.gov, modern research focuses on functionalizing the indole (B1671886) nucleus to create libraries of compounds for biological screening. researchgate.net The primary achievement has been the validation of this scaffold as a "privileged structure" for kinase inhibition, paving the way for further exploration.
| Compound Class | Key Achievement / Application | Relevant Research Finding | Reference |
|---|---|---|---|
| 1H-indole-3-carbonitrile Derivatives | Anticancer Agents | Development of potent Tropomyosin receptor kinase (TRK) inhibitors for cancers with NTRK gene fusions. | researchgate.netnih.gov |
| 4-Aminoindole Derivatives | Pharmaceutical Intermediates | Serve as versatile building blocks for bioactive molecules, including anti-inflammatory and anticancer drugs. | chemimpex.com |
| Substituted Indole-2-carbonitriles | Synthetic Versatility | Successfully functionalized via cross-coupling reactions (Sonogashira, Suzuki) to create polysubstituted indoles. | mdpi.com |
| 4-Aminoquinolines (Related Heterocycles) | Building Blocks for Polycyclic Systems | The vicinal amino and cyano groups act as enaminonitrile moieties, enabling the construction of larger ring systems. | researchgate.net |
Promising Avenues in Advanced Synthetic Methodologies and Chemical Transformations
While classic indole syntheses are robust, future efforts should focus on more efficient, atom-economical, and environmentally benign methodologies for preparing 4-Amino-1H-indole-3-carbonitrile.
Advanced Synthesis: Modern methods like tandem reactions, which can form multiple bonds in a single operation, offer a promising route to complex indoles from simple precursors like 2-alkynylanilines. rsc.org The application of transition-metal-catalyzed C-H activation and cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) presents a powerful strategy for the late-stage functionalization of the indole core. nih.govmdpi.com These methods would allow for the direct introduction of diverse substituents onto the pre-formed 4-aminoindole-3-carbonitrile skeleton, rapidly generating compound libraries.
Chemical Transformations: The future of this compound lies in the creative transformation of its functional groups.
The 4-amino group can be diazotized and converted into a wide array of other functionalities (e.g., halogens, hydroxyl, cyano), providing access to new chemical space. It also serves as a handle for amidation or sulfonylation to explore structure-activity relationships in drug candidates.
The 3-cyano group is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or undergo cycloaddition reactions to form new heterocyclic rings fused to the indole core. Its role as an enaminonitrile moiety, in conjunction with the 4-amino group, is particularly attractive for constructing polycyclic systems. researchgate.net
Future Prospects in Rational Ligand Design and Biological Target Validation
The established success of indole-3-carbonitriles as TRK inhibitors provides a strong foundation for future work in rational drug design. researchgate.netnih.gov
Rational Ligand Design: The this compound scaffold is ripe for exploration using computer-aided drug design (CADD). nih.gov By modeling the scaffold within the binding sites of various kinases or other enzymes, researchers can rationally design novel substituents to enhance binding affinity and selectivity. The 4-amino position is an ideal vector for growing the molecule into unexplored pockets of a target protein to improve potency and develop unique intellectual property.
Biological Target Validation: Beyond TRK, this scaffold should be screened against a wider panel of biological targets. Its structural similarity to serotonin (B10506) suggests potential applications in neuroscience. chemimpex.com The electron-rich indole ring and its specific substitution pattern make it a candidate for inhibiting other enzymes where a hydrogen-bonding donor (amine) and acceptor (nitrile) in this spatial arrangement are favorable. Future work must involve synthesizing focused libraries and performing broad biological screening to identify and validate new protein targets, thereby expanding the therapeutic potential of this compound class.
Untapped Potential in Interdisciplinary Research, Including Chemical Biology and Material Science
The utility of this compound extends beyond traditional medicinal chemistry into burgeoning interdisciplinary fields.
Chemical Biology: The compound is an excellent starting point for the development of chemical probes. The 4-amino group provides a convenient site for conjugation to reporter tags, such as fluorophores or biotin. Such probes could be used to visualize and identify the biological targets of indole-based drugs within cells, aiding in mechanism-of-action studies. Furthermore, the discovery of a distinct indole-based metabolite, 4-hydroxyindole-3-carbonyl nitrile, in plant defense pathways suggests a new area of exploration. ebi.ac.uk Probes based on the this compound core could be developed to study these pathways in plant biology and agrochemical research.
Material Science: The application of aminoindoles in the creation of advanced materials like polymers and dyes is an area with significant untapped potential. chemimpex.com The this compound molecule possesses an intrinsic "push-pull" electronic structure, with the electron-donating amino group at one end of the aromatic system and the electron-withdrawing nitrile group at the other. This configuration can give rise to interesting photophysical properties, including fluorescence and non-linear optical activity. Future research could focus on polymerizing this monomer or using it as a core for novel functional dyes, organic light-emitting diodes (OLEDs), or chemical sensors where changes in the environment could modulate its electronic properties.
Q & A
Q. How is high-performance liquid chromatography (HPLC) optimized for purity analysis of this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) at 254 nm detects impurities. Gradient elution (5–95% acetonitrile over 20 min) resolves closely related byproducts. Method validation includes linearity (R² >0.999), LOD/LOQ (<0.1%), and precision (RSD <2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
